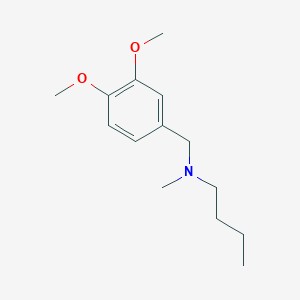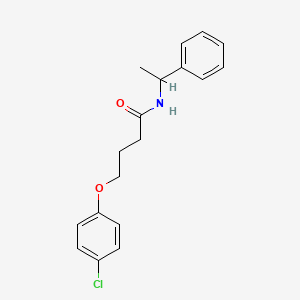![molecular formula C18H19ClN2O2 B4923584 N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4923584.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide, commonly known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by Upjohn, a pharmaceutical company, and was later developed as a potential painkiller. U-47700 has been found to be highly potent and has been associated with several cases of overdose deaths.
Mécanisme D'action
U-47700 acts by binding to the μ-opioid receptor and activating it, leading to the release of endogenous opioids such as enkephalins and endorphins. This activation results in the inhibition of pain signals in the spinal cord and brain, leading to analgesia.
Biochemical and Physiological Effects:
U-47700 has been found to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has also been associated with several adverse effects, including nausea, vomiting, constipation, and dependence.
Avantages Et Limitations Des Expériences En Laboratoire
U-47700 has several advantages for use in lab experiments, including its high potency and selectivity for the μ-opioid receptor. However, its potential for abuse and the associated risks of overdose limit its use in research.
Orientations Futures
There are several future directions for research on U-47700, including the development of more selective and safer opioid analgesics. Additionally, further studies are needed to better understand the mechanisms underlying the adverse effects of U-47700 and to develop strategies to mitigate these effects. Finally, research is needed to explore the potential therapeutic uses of U-47700, particularly in the treatment of chronic pain.
Méthodes De Synthèse
U-47700 can be synthesized using various methods, including the reaction of 4-chloro-N-(2-hydroxyethyl)aniline with 3,4-dimethylaniline in the presence of a reducing agent. Other methods involve the reaction of 4-chlorobenzyl chloride with 3,4-dimethylaniline, followed by reduction using sodium borohydride.
Applications De Recherche Scientifique
U-47700 has been used extensively in scientific research to study its effects on the central nervous system. It has been found to be a potent and selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-12-3-8-16(11-13(12)2)21-18(23)17(22)20-10-9-14-4-6-15(19)7-5-14/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNPZDFUNSBQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B4923508.png)
![N,N-diethyl-4-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4923523.png)
![N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B4923529.png)

![1-(4-ethoxyphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923546.png)
![1-isobutylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B4923548.png)


![N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B4923576.png)

![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4923597.png)


![3-({[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4923603.png)